N-cycloheptyl-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide
Description
N-cycloheptyl-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a pyridazinone-acetamide hybrid characterized by a 6-oxopyridazinone core substituted with a furan-2-yl group at position 3 and an acetamide side chain bearing a cycloheptyl moiety. The cycloheptyl group introduces steric bulk and lipophilicity, while the furan-2-yl substituent contributes electron-rich aromaticity, distinguishing it from other analogs.
Properties
IUPAC Name |
N-cycloheptyl-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c21-16(18-13-6-3-1-2-4-7-13)12-20-17(22)10-9-14(19-20)15-8-5-11-23-15/h5,8-11,13H,1-4,6-7,12H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEWMQHIDUKWCMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cycloheptyl-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a compound of significant interest in medicinal chemistry, primarily due to its potential biological activities. This article explores its biological activity, including antimicrobial and anti-inflammatory properties, synthesis methods, and relevant case studies.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, derivatives of pyridazinones have been shown to inhibit various bacterial strains, suggesting a potential application in treating infections. The mechanism of action typically involves interference with bacterial cell wall synthesis or disruption of metabolic pathways.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit the cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory response. This inhibition could lead to reduced inflammation and pain relief in conditions such as arthritis.
Synthesis Methods
The synthesis of this compound generally involves several key steps:
- Formation of the Pyridazinone Core : The initial step typically includes the condensation of appropriate aldehydes and hydrazines to form the pyridazinone structure.
- Introduction of the Furan Ring : This can be achieved through cyclization reactions involving furan derivatives.
- Acetamide Functionalization : The final step involves the attachment of the acetamide group through acylation reactions.
Case Study 1: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry investigated various pyridazinone derivatives for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that derivatives with furan substituents exhibited enhanced activity compared to their non-furan counterparts, highlighting the importance of structural modifications in optimizing biological activity .
Case Study 2: Inhibition of COX Enzymes
Research conducted on similar compounds demonstrated their ability to selectively inhibit COX-2 over COX-1, suggesting a favorable safety profile for potential anti-inflammatory therapies. The selectivity was attributed to specific interactions between the compound's functional groups and the enzyme active sites .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 315.37 g/mol |
| Antimicrobial Activity | Positive against multiple strains |
| COX Inhibition | Selective for COX-2 |
Comparison with Similar Compounds
Structural Features
The table below compares key structural elements of N-cycloheptyl-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide with analogs from the literature:
Key Observations :
- The cycloheptyl group is unique among the listed analogs, which predominantly feature aromatic (e.g., p-tolyl, 4-cyanophenyl) or heterocyclic (e.g., antipyrine) N-substituents. This aliphatic chain may enhance membrane permeability but reduce crystallinity .
Spectroscopic Comparison
Q & A
Q. What in vivo models are suitable for assessing the compound's efficacy and toxicity, and what endpoints should be measured?
- Methodological Answer :
- Xenograft Models : Administer 10–50 mg/kg (oral or IP) daily in nude mice with MDA-MB-231 tumors. Measure tumor volume (caliper) and serum biomarkers (ELISA for TNF-α/IL-6) .
- Toxicokinetics : Collect plasma at 0.5, 2, 8, 24 hours post-dose. Measure Cmax, AUC, and liver/kidney function markers (ALT, creatinine) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
